molecular formula C14H8BrN3 B13683912 3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13683912
M. Wt: 298.14 g/mol
InChI Key: JDZNALRQUCHOSY-UHFFFAOYSA-N
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Description

3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction typically involves the formation of a pyridinium salt intermediate, followed by a cyclization and bromination step . The reaction conditions often include the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. Generally, it interacts with biological targets through its heterocyclic structure, which can bind to proteins, enzymes, or nucleic acids, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. This makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .

Properties

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

IUPAC Name

3-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8BrN3/c15-12-5-2-6-18-9-13(17-14(12)18)11-4-1-3-10(7-11)8-16/h1-7,9H

InChI Key

JDZNALRQUCHOSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=CC=C(C3=N2)Br)C#N

Origin of Product

United States

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